molecular formula C24H16O4 B14702038 2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione CAS No. 17579-90-7

2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione

Cat. No.: B14702038
CAS No.: 17579-90-7
M. Wt: 368.4 g/mol
InChI Key: UVNORDAFYRMNKQ-UHFFFAOYSA-N
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Description

2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with benzoyl and methoxyphenyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives, followed by further functionalization to introduce the methoxyphenyl group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and hydroxylated compounds .

Scientific Research Applications

2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione exerts its effects involves interactions with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s structural features allow it to interact with various biological pathways, making it a versatile molecule for research .

Comparison with Similar Compounds

Uniqueness: 2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione stands out due to the presence of both benzoyl and methoxyphenyl groups, which confer unique chemical reactivity and potential biological activities. This combination of substituents enhances its versatility in various applications compared to its analogs .

Properties

CAS No.

17579-90-7

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione

InChI

InChI=1S/C24H16O4/c1-28-17-13-11-15(12-14-17)20-21(22(25)16-7-3-2-4-8-16)24(27)19-10-6-5-9-18(19)23(20)26/h2-14H,1H3

InChI Key

UVNORDAFYRMNKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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